

Application Note: Chiral Separation of Sofosbuvir Diastereomers by HPLC and SFC

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Compound of Interest

Compound Name: Sofosbuvir impurity L

Cat. No.: B1150396

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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a phosphoramidate prodrug that is administered as a mixture of two diastereomers at the phosphorus center: the therapeutically active (SP) isomer and the less active (RP) isomer. The stereochemistry of the phosphorus atom significantly impacts the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the separation and quantification of these diastereomers is critical for quality control during drug development and manufacturing. This application note provides a detailed protocol for the chiral separation of Sofosbuvir isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development Strategy

The successful chiral separation of Sofosbuvir diastereomers relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. A systematic screening approach is recommended to identify the optimal chromatographic conditions.

Chiral Stationary Phase (CSP) Screening

A variety of polysaccharide-based CSPs are commercially available and have demonstrated broad applicability for the separation of a wide range of chiral compounds. The initial screening should include columns with different chiral selectors, such as derivatives of cellulose and amylose.

Recommended CSPs for Initial Screening:

- Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
- Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
- Cellulose tris(4-methylbenzoate) coated on silica gel
- Amylose tris(1-phenylethylcarbamate) immobilized on silica gel

Mobile Phase Screening

For HPLC, both normal-phase and reversed-phase conditions should be evaluated. For SFC, the composition of the organic modifier and the percentage of carbon dioxide are key parameters for optimization.

Initial Mobile Phase Screening Conditions:

- Normal-Phase HPLC: Heptane/Isopropanol (IPA) with a small percentage of a polar additive like diethylamine (DEA) or trifluoroacetic acid (TFA).
- Reversed-Phase HPLC: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, ammonium formate).
- SFC: Supercritical CO₂ with a modifier such as methanol, ethanol, or isopropanol, with or without an additive.

Experimental Protocols

The following are detailed protocols for the chiral separation of Sofosbuvir isomers by HPLC and SFC. These protocols are starting points and may require further optimization based on the specific CSP and instrumentation used.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column thermostat
- UV or Photodiode Array (PDA) detector

Sample Preparation:

- Prepare a stock solution of Sofosbuvir diastereomeric mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

Chromatographic Conditions:

Parameter	Condition
Column	Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm
Mobile Phase	n-Heptane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 260 nm
Injection Volume	10 µL

Supercritical Fluid Chromatography (SFC) Method

SFC is often a preferred technique for chiral separations due to its high efficiency and reduced solvent consumption.[1]

Instrumentation:

- SFC system with a CO₂ pump and a modifier pump
- Autosampler
- Column thermostat
- Back-pressure regulator
- UV or Photodiode Array (PDA) detector

Sample Preparation:

- Prepare a stock solution of Sofosbuvir diastereomeric mixture at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution with methanol to a final concentration of 0.1 mg/mL.

Chromatographic Conditions:

Parameter	Condition
Column	Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 5 µm, 4.6 x 150 mm
Mobile Phase	Supercritical CO ₂ : Methanol (70:30, v/v)
Flow Rate	3.0 mL/min
Outlet Pressure	150 bar
Column Temperature	35 °C
Detection	UV at 260 nm
Injection Volume	5 µL

Data Presentation

The following tables summarize the expected chromatographic performance for the separation of Sofosbuvir diastereomers based on the protocols described above.

Table 1: HPLC Method Performance

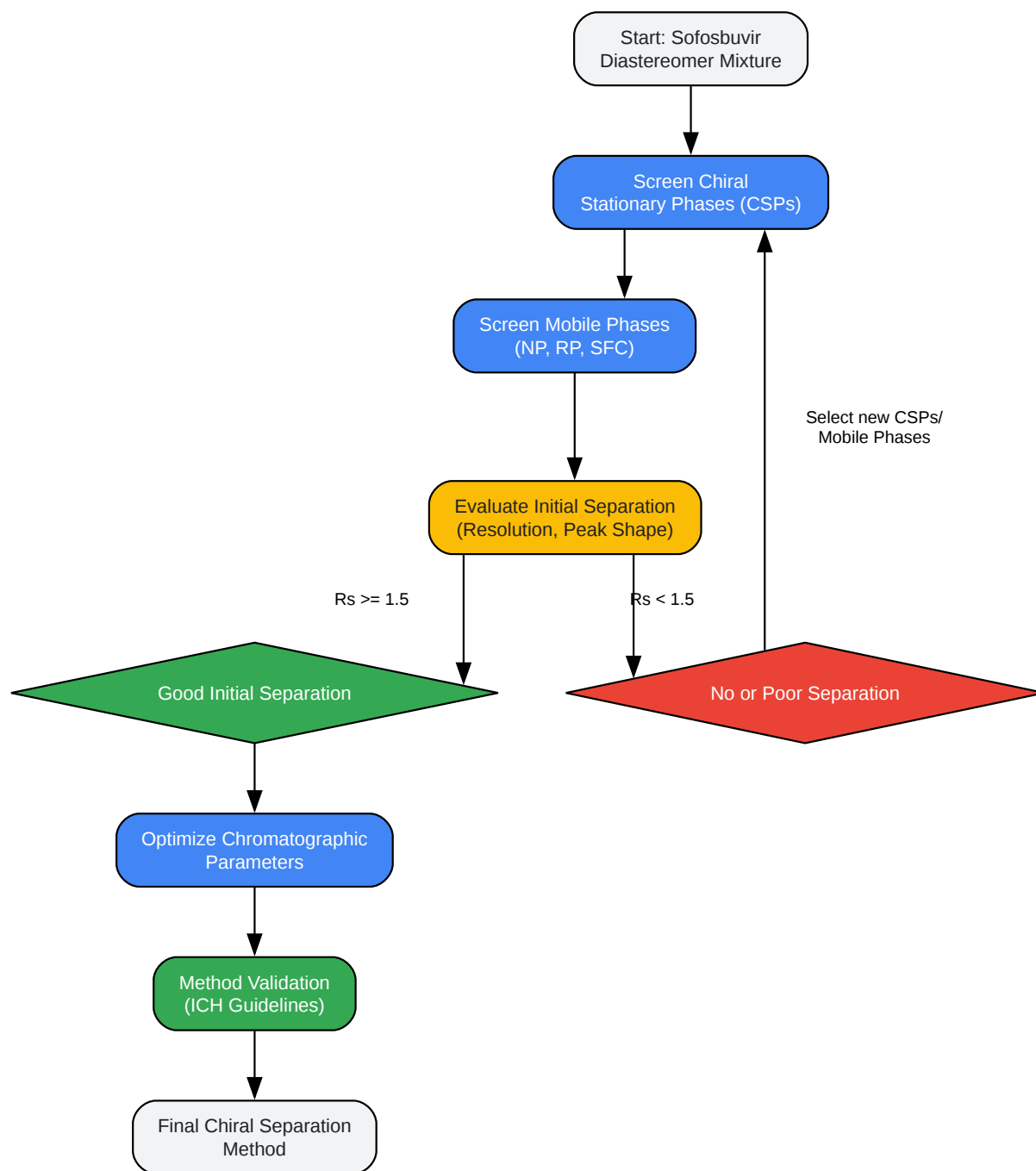
Diastereomer	Retention Time (min)	Tailing Factor	Resolution (Rs)
SP-Isomer	8.5	1.1	-
RP-Isomer	10.2	1.2	> 2.0

Table 2: SFC Method Performance

Diastereomer	Retention Time (min)	Tailing Factor	Resolution (Rs)
SP-Isomer	2.8	1.0	-
RP-Isomer	3.5	1.1	> 2.0

Workflow for Chiral Method Development

The following diagram illustrates a systematic workflow for the development of a chiral separation method for Sofosbuvir isomers.



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Caption: Workflow for Chiral Method Development of Sofosbuvir Isomers.

Conclusion

The presented HPLC and SFC methods provide a robust starting point for the chiral separation of Sofosbuvir diastereomers. The systematic approach to method development, involving the screening of both chiral stationary phases and mobile phase conditions, is crucial for achieving optimal separation. The developed method should be fully validated according to ICH guidelines to ensure its suitability for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

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References

- 1. selvita.com [selvita.com]
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